![molecular formula C13H13ClN2O3S B5808147 4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5808147.png)
4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CFEBS and has a molecular formula of C14H13ClN2O3S.
Mecanismo De Acción
The mechanism of action of CFEBS is not fully understood, but it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
CFEBS has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CFEBS in lab experiments is its relatively simple synthesis method, which makes it easily accessible for research purposes. However, one of the limitations is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on CFEBS, including further investigation of its potential anticancer, anti-inflammatory, and antioxidant properties. Additionally, studies on its toxicity and potential side effects may be necessary to fully understand its safety profile. Further research may also focus on the development of derivatives of CFEBS with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of CFEBS can be achieved through various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 5-methyl-2-furfuraldehyde and hydrazine hydrate in the presence of a base. The resulting product is then purified through recrystallization to obtain pure CFEBS.
Aplicaciones Científicas De Investigación
CFEBS has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been investigated for its potential anticancer, anti-inflammatory, and antioxidant properties.
Propiedades
IUPAC Name |
4-chloro-N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-9-3-8-13(19-9)10(2)15-16-20(17,18)12-6-4-11(14)5-7-12/h3-8,16H,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIDQYRSABFIRE-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=NNS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)
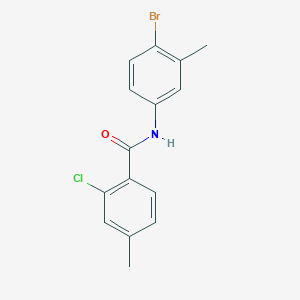
![4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)
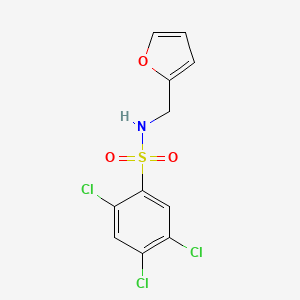
![N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)
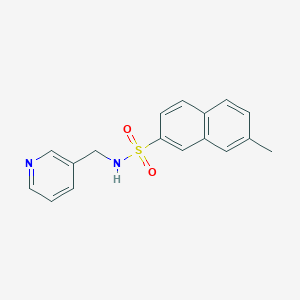
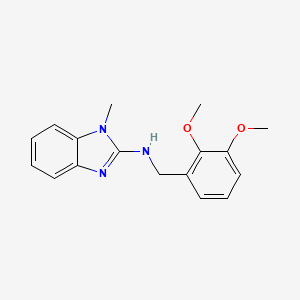
![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5808154.png)
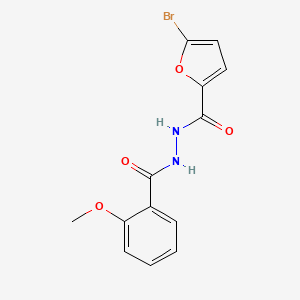
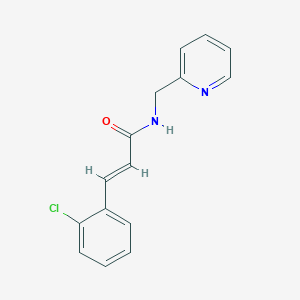
![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)